molecular formula C10H14BrN3O2 B1520844 Carbamato de terc-butilo (5-(bromometil)pirazin-2-il) CAS No. 369638-69-7

Carbamato de terc-butilo (5-(bromometil)pirazin-2-il)

Número de catálogo B1520844
Número CAS: 369638-69-7
Peso molecular: 288.14 g/mol
Clave InChI: FPWNVMNGKNLYSC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate” is a chemical compound with the CAS Number: 369638-69-7. It has a molecular weight of 288.14 . This compound is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate” involves the use of N-Bromosuccinimide and 2,2’-azobis (isobutyronitrile) in tetrachloromethane . The reaction mixture is stirred at 100°C for 4 hours . The yield of this reaction is reported to be 77% .


Molecular Structure Analysis

The InChI Code of “tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate” is 1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4H2,1-3H3,(H,13,14,15) .


Physical And Chemical Properties Analysis

“tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate” is a solid at room temperature .

Aplicaciones Científicas De Investigación

Síntesis de Inhibidores de Kinasa

Este compuesto sirve como un intermedio crucial en la síntesis de inhibidores de kinasa . Los inhibidores de kinasa son significativos en el tratamiento de varias enfermedades, incluyendo el cáncer y los trastornos inflamatorios. El grupo bromometil en el compuesto permite una mayor funcionalización, permitiendo la creación de moléculas complejas diseñadas para inhibir quinasas específicas.

Intermediarios Farmacéuticos

Debido a su grupo bromometil reactivo, Carbamato de terc-butilo (5-(bromometil)pirazin-2-il) es ampliamente utilizado como intermedio en la síntesis farmacéutica . Se puede transformar en una variedad de moléculas bioactivas, contribuyendo al desarrollo de nuevos medicamentos.

Investigación de Síntesis Orgánica

El compuesto es un reactivo valioso en la síntesis orgánica, particularmente en la construcción de compuestos heterocíclicos . Su estructura contiene tanto un halógeno reactivo como un grupo carbamato estable, que son ventajosos para rutas sintéticas de varios pasos.

Safety and Hazards

This compound is classified as dangerous, with hazard statements H302-H314 . Precautionary measures include P280-P305+P351+P338-P310 .

Propiedades

IUPAC Name

tert-butyl N-[5-(bromomethyl)pyrazin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN3O2/c1-10(2,3)16-9(15)14-8-6-12-7(4-11)5-13-8/h5-6H,4H2,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWNVMNGKNLYSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662833
Record name tert-Butyl [5-(bromomethyl)pyrazin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

369638-69-7
Record name tert-Butyl [5-(bromomethyl)pyrazin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 5-methylpyrazin-2-ylcarbamate (2.79 g, 13.33 mmol), NBS (2.61 g, 14.67 mmol) and AlBN (0.219 g, 1.33 mmol) in CCl4 (45 mL) was purged with Argon, then the solution was heated with 85° C. oil bath for 4 h. The reaction mixture was cooled to room temperature, concentrated and the residue was redissolved in EtOAc (˜50 mL), washed with dilute aqueous NaOH twice (10 mL 1 N NaOH diluted in 20 mL H2O), brine (30 mL), dried (Na2SO4) and concentrated. The residue was further purified by flash chromatography on silica gel eluted with gradient EtOAc/CH2Cl2 (0-30%) and tert-butyl 5-(bromomethyl)pyrazin-2-ylcarbamate was obtained in off-white solid. LCMS (m/z): 288.1/290.1 (MH+), 0.82 min; 1H NMR (400 MHz, CDCl3) δ ppm 9.26 (s, 1H), 8.32 (d, J=1.2 Hz, 1H), 7.62 (br. s., 1H), 4.56 (s, 2H), 1.56 (s, 9H).
Quantity
2.79 g
Type
reactant
Reaction Step One
Name
Quantity
2.61 g
Type
reactant
Reaction Step One
[Compound]
Name
AlBN
Quantity
0.219 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution tert-butyl 5-methylpyrazin-2-ylcarbamate (500 mg, 2.39 mmol) in CCl4 (8.0 mL) were added NBS (446 mg, 2.51 mmol) and AIBN (117 mg, 0.72 mmol). The reaction mixture was stirred for 4 hours at 80° C. after which, it was partitioned between CH2Cl2 and water. The organic layer was separated and the aqueous layer was extracted with CH2Cl2. The combined organic extracts were washed with brine, dried over MgSO4, celite filtered and concentrated under reduced pressure. The crude product was purified by flash chromatography using (10% Ethyl acetate/Hexane) as a solvent to afford title compound (520 mg, 75% yield). 1H NMR (600 MHz, CDCl3) δ 9.29 (s, 1H), 8.95 (s, 1H), 8.37 (s, 1H), 4.38 (s, 2H), 1.57 (s, 9H). MS m/z: 288 [M+1].
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
446 mg
Type
reactant
Reaction Step One
Name
Quantity
117 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate
Reactant of Route 2
tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate
Reactant of Route 4
tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (5-(bromomethyl)pyrazin-2-yl)carbamate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.